2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one
Overview
Description
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . The specific interactions and changes would depend on the exact structure of the imidazole derivative and the nature of its target.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s biological activity and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and can bind to plasma proteins, influencing its distribution and accumulation in different tissues. These processes can affect the compound’s localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization can also affect the compound’s interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one typically involves the reaction of imidazole with methyl tert-butyl ether to form an imidazole compound, which is then reacted with acetone to yield the target compound . The reaction is carried out under nitrogen atmosphere with potassium carbonate as a base and methyl iodide as a methylating agent. The reaction mixture is stirred at room temperature overnight and monitored by thin-layer chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted imidazole derivatives.
Scientific Research Applications
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-(1H-imidazol-2-yl)ethanone
- 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
- 1-methyl-2-(1H-imidazol-2-yl)propan-1-one
Uniqueness
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
2-methyl-1-(1-methylimidazol-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)7(11)8-9-4-5-10(8)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUIMDUAQDVPCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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